3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol
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Overview
Description
3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C12H13NOS It is characterized by the presence of a thiophene ring, an amino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol typically involves the reaction of thiophen-2-ylmethanamine with 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmethanamine: A precursor in the synthesis of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol.
3-Hydroxybenzaldehyde: Another precursor used in the synthesis.
Thiophene derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-[(thiophen-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C12H13NOS/c14-11-4-1-3-10(7-11)8-13-9-12-5-2-6-15-12/h1-7,13-14H,8-9H2 |
InChI Key |
AXWXJAAAKINTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC=CS2 |
Origin of Product |
United States |
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